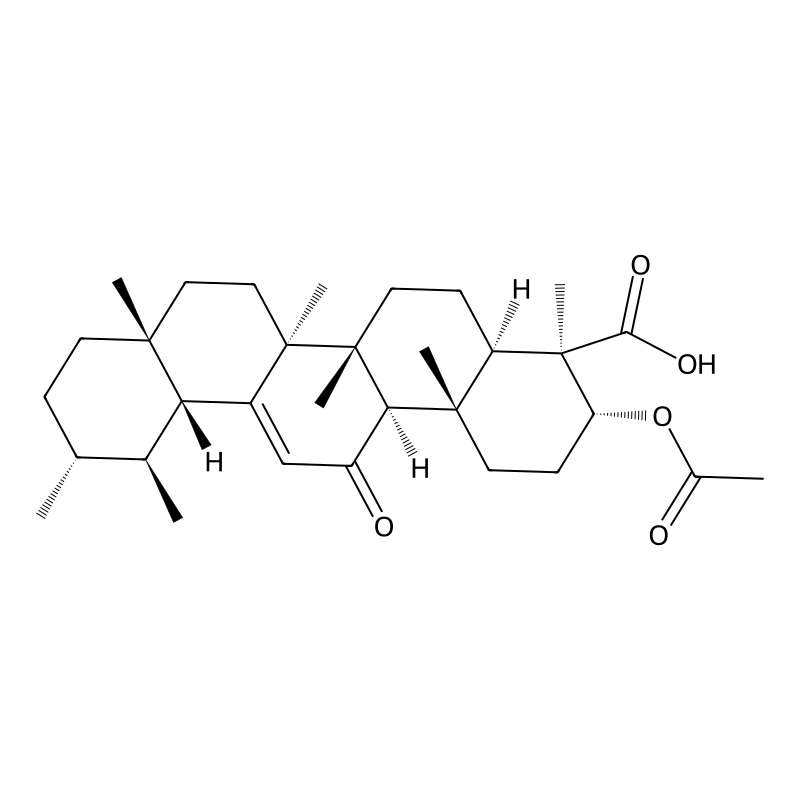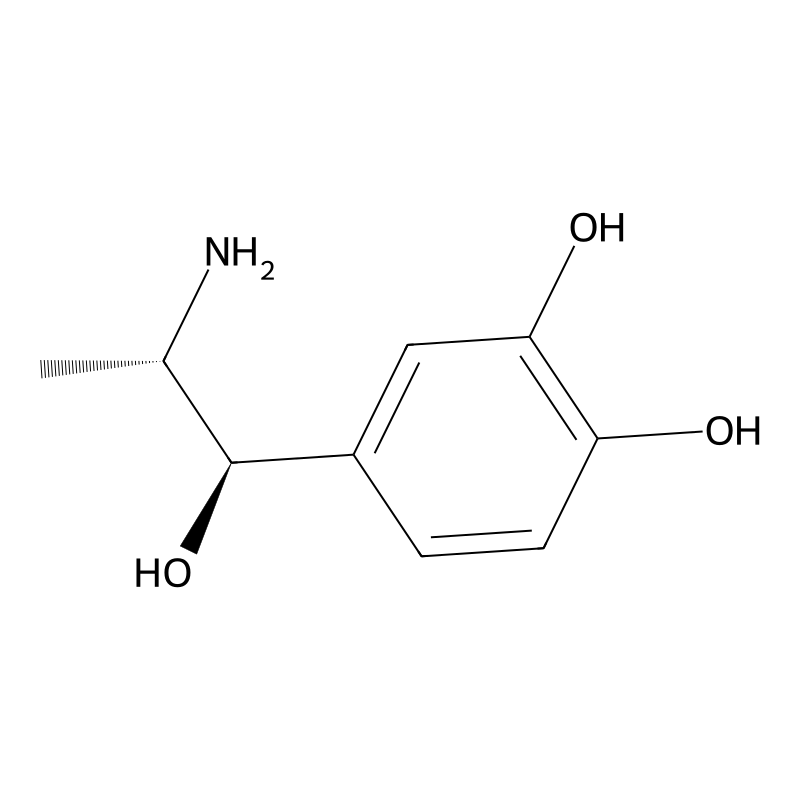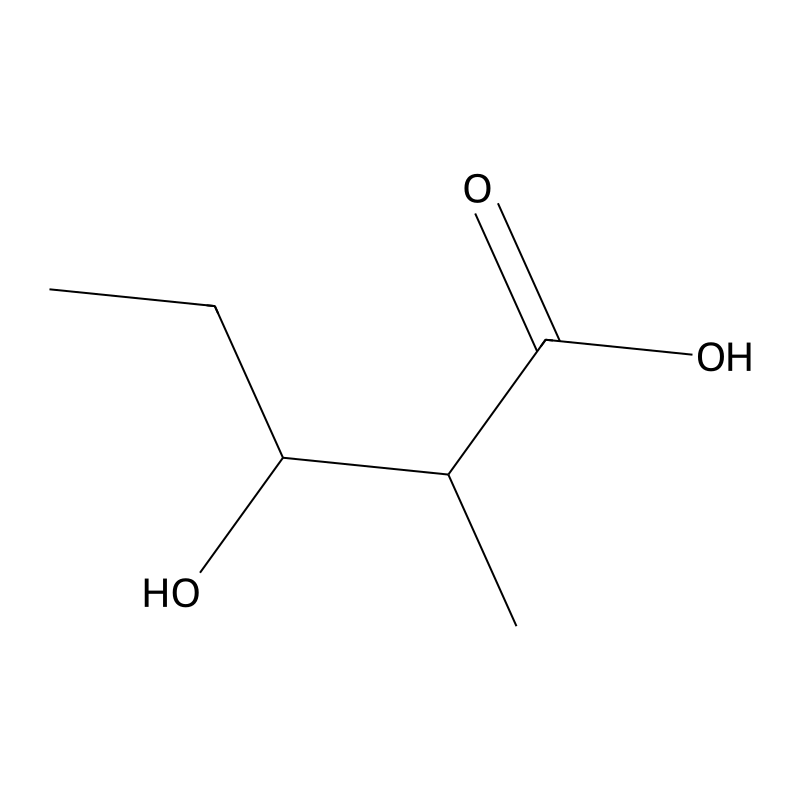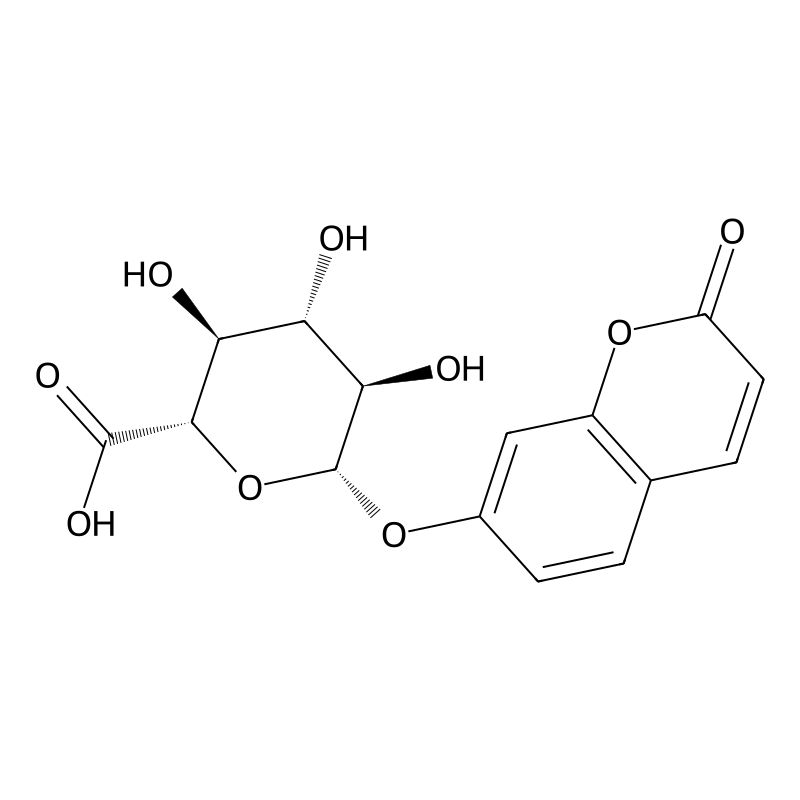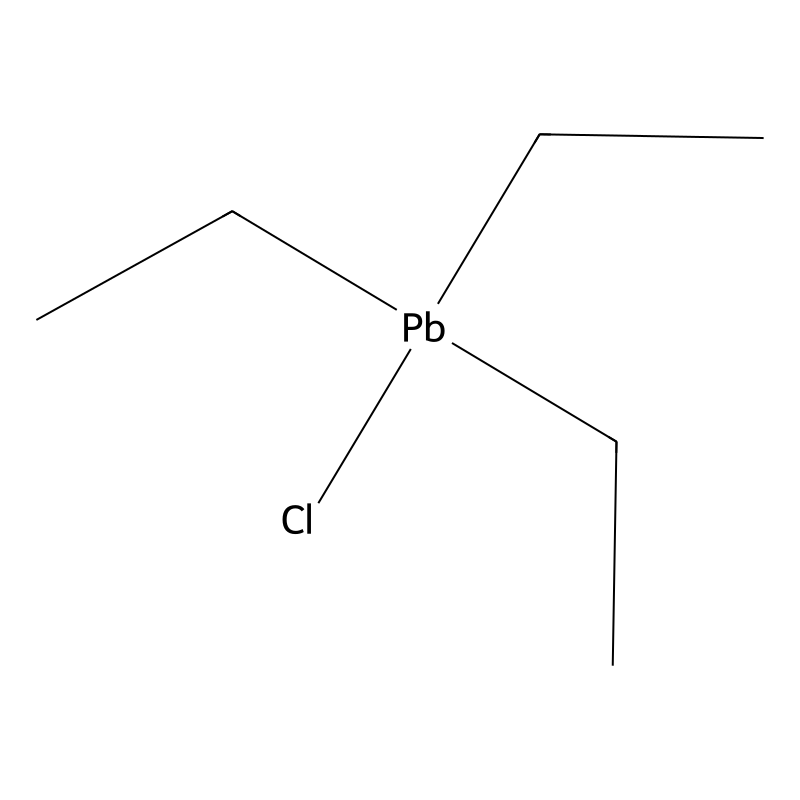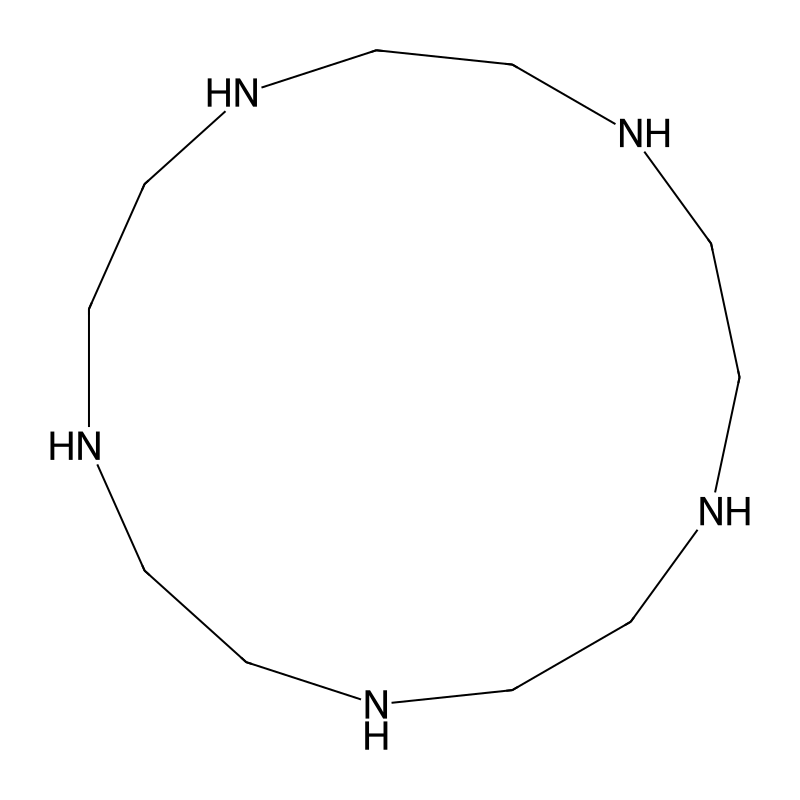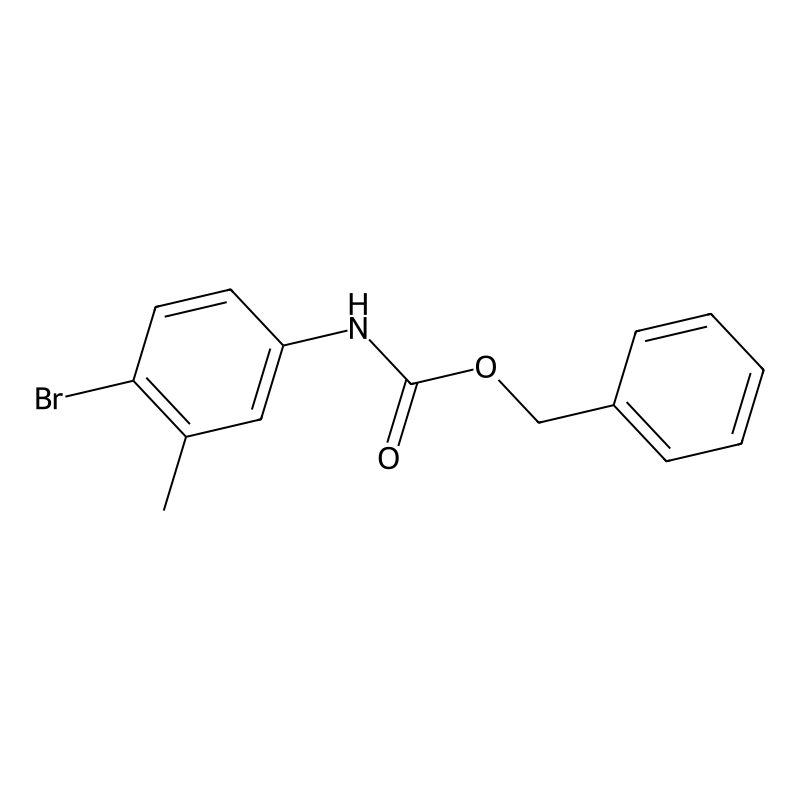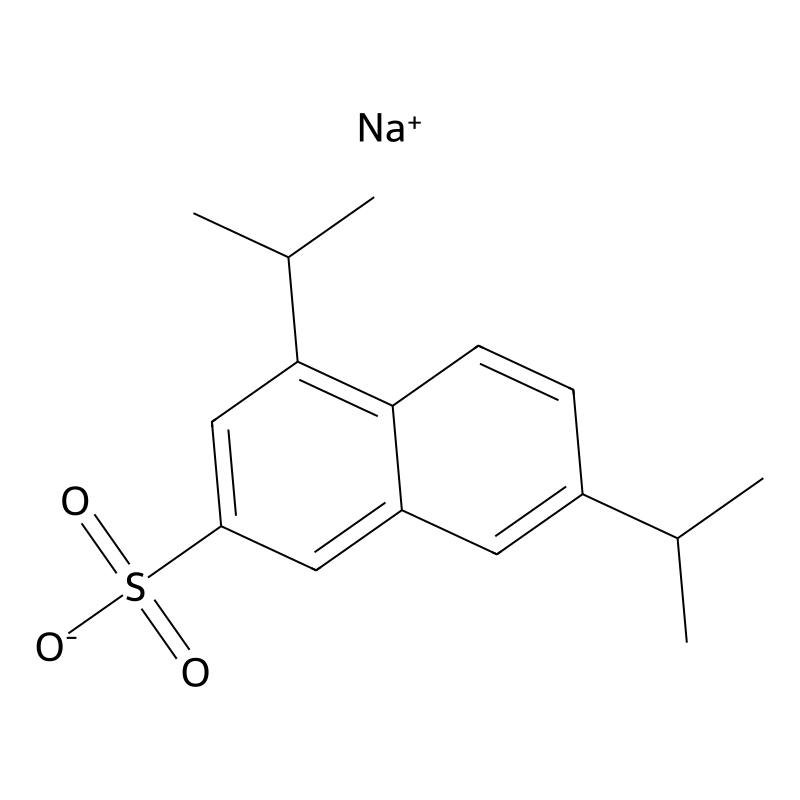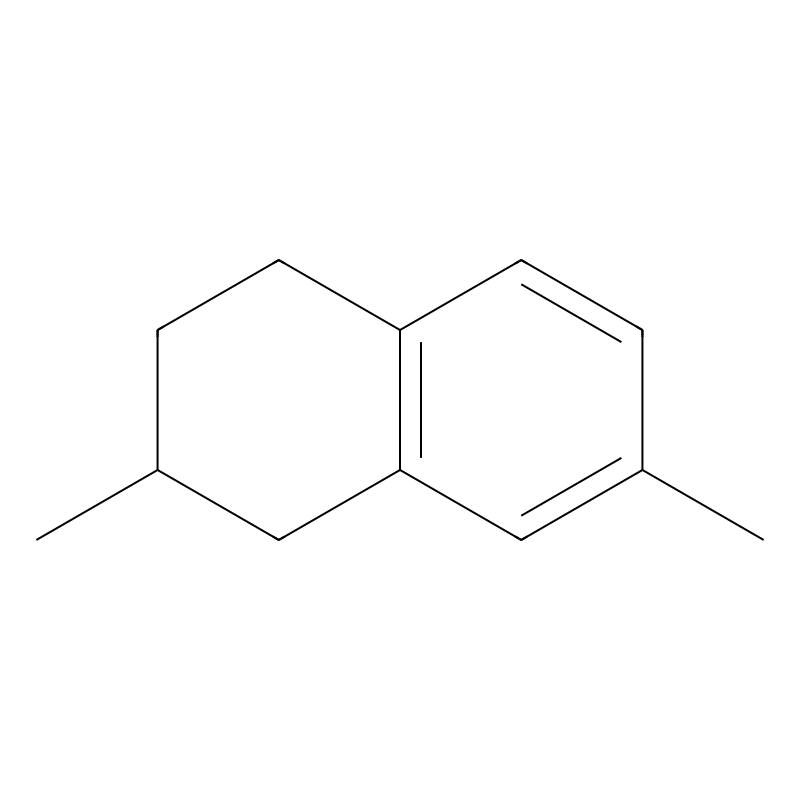Ethyl N-propanethioylcarbamate
Catalog No.
S1483091
CAS No.
59812-12-3
M.F
C6H11NO2S
M. Wt
161.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
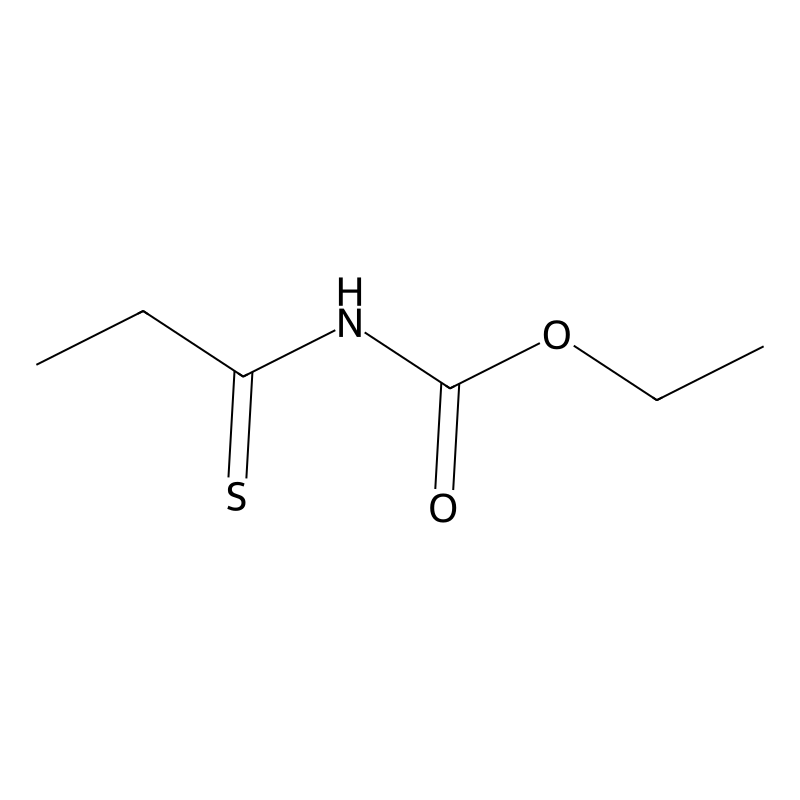
Content Navigation
CAS Number
59812-12-3
Product Name
Ethyl N-propanethioylcarbamate
IUPAC Name
ethyl N-propanethioylcarbamate
Molecular Formula
C6H11NO2S
Molecular Weight
161.22 g/mol
InChI
InChI=1S/C6H11NO2S/c1-3-5(10)7-6(8)9-4-2/h3-4H2,1-2H3,(H,7,8,10)
InChI Key
CZKMJBWLRLQYTE-UHFFFAOYSA-N
SMILES
CCC(=S)NC(=O)OCC
Synonyms
(1-Thioxopropyl)carbamic Acid Ethyl Ester;
Canonical SMILES
CCC(=S)NC(=O)OCC
Ethyl N-propanethioylcarbamate is a chemical compound with the molecular formula C7H13NO2S. It is used in various scientific experiments due to its interesting chemical and biological properties. The purpose of this paper is to provide an overview of Ethyl N-propanethioylcarbamate, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Ethyl N-propanethioylcarbamate, also known as Ethyl N-(propanoyl)thiocarbamate, is a carbamate derivative commonly used as a reagent in organic synthesis. It was first synthesized by Kuehne and Guengerich in 1983 (Kuehne et al., 1983). It has since been used in various scientific experiments due to its unique properties.
Ethyl N-propanethioylcarbamate is a white or off-white solid with a melting point of 60-63 °C. It is soluble in methanol, ethanol, and acetone but insoluble in water. It has a molecular weight of 175.2 g/mol, a boiling point of 190 °C, and a density of 1.18 g/cm3. The compound has a pKa value of 8.1, indicating that it is a weak acid.
The synthesis of Ethyl N-propanethioylcarbamate involves the reaction of ethyl isocyanate with potassium thiocyanate in the presence of hydrogen chloride gas. The reaction product is then purified by recrystallization (Kuehne et al., 1983). The compound can be characterized by various analytical methods, including IR spectroscopy, NMR spectroscopy, and X-ray crystallography.
IR spectroscopy is commonly used to identify Ethyl N-propanethioylcarbamate due to its characteristic absorption bands. The carbonyl group shows a strong absorption peak at 1690 cm-1, while the thiocarbonyl and C–N stretching vibrations appear at 1315 and 1200-1300 cm-1, respectively (Jang et al., 2013). NMR spectroscopy can be used to confirm the structure of the compound, while X-ray crystallography can provide detailed information about the crystal structure.
Ethyl N-propanethioylcarbamate has been shown to have antimicrobial and anti-inflammatory properties. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Kuehne et al., 1983; Jang et al., 2013). In addition, it has been shown to suppress the production of pro-inflammatory cytokines in human intestinal and lung epithelial cells (Kim et al., 2017).
The toxicity of Ethyl N-propanethioylcarbamate has not been extensively studied, but it is considered to be relatively safe when used in scientific experiments. However, it is important to handle the compound with care and avoid contact with skin, eyes, and mucous membranes. In case of accidental exposure, immediate medical attention should be sought.
Ethyl N-propanethioylcarbamate has various applications in scientific experiments, including:
- As a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds (Kuehne et al., 1983).
- As an antimicrobial and anti-inflammatory agent in microbiology and immunology research (Jang et al., 2013; Kim et al., 2017).
- As a model compound for studying the chemical and biological properties of carbamate derivatives (Schafroth et al., 2015).
- As a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds (Kuehne et al., 1983).
- As an antimicrobial and anti-inflammatory agent in microbiology and immunology research (Jang et al., 2013; Kim et al., 2017).
- As a model compound for studying the chemical and biological properties of carbamate derivatives (Schafroth et al., 2015).
Research on Ethyl N-propanethioylcarbamate is ongoing, and new findings continue to emerge. Recent studies have focused on its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, researchers are exploring its use as a natural preservative in food and cosmetics.
Ethyl N-propanethioylcarbamate has the potential to impact various fields of research and industry, including:
- Pharmaceutical industry: The compound's antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
- Agriculture and food industry: Ethyl N-propanethioylcarbamate's ability to inhibit the growth of bacteria and fungi makes it a potential natural preservative for food and cosmetics.
- Environmental science: The compound's chemical and biological properties make it a potential candidate for the development of new methods for environmental remediation.
- Pharmaceutical industry: The compound's antimicrobial and anti-inflammatory properties make it a potential candidate for the development of new antibiotics and anti-inflammatory drugs.
- Agriculture and food industry: Ethyl N-propanethioylcarbamate's ability to inhibit the growth of bacteria and fungi makes it a potential natural preservative for food and cosmetics.
- Environmental science: The compound's chemical and biological properties make it a potential candidate for the development of new methods for environmental remediation.
While Ethyl N-propanethioylcarbamate has shown promise in various scientific applications, there are also limitations to its use. One limitation is its low water solubility, which can make it difficult to use in aqueous environments. In addition, further research is needed to fully understand its toxicity and safety.
for research on Ethyl N-propanethioylcarbamate include:
- Investigating its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases.
- Developing new methods for the synthesis of Ethyl N-propanethioylcarbamate and related carbamate derivatives.
- Studying its interactions with other compounds and its potential to form complexes with metal ions.
- Investigating its potential as a natural preservative in food and cosmetics.
- Investigating its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases.
- Developing new methods for the synthesis of Ethyl N-propanethioylcarbamate and related carbamate derivatives.
- Studying its interactions with other compounds and its potential to form complexes with metal ions.
- Investigating its potential as a natural preservative in food and cosmetics.
Ethyl N-propanethioylcarbamate is a unique compound with interesting chemical and biological properties. Its use in various scientific applications, particularly in organic synthesis and microbiology research, has led to new developments in these fields. As research on Ethyl N-propanethioylcarbamate continues, its potential implications in various fields of research and industry are becoming clearer, and new applications for this compound are likely to emerge in the future.
XLogP3
1.2
Wikipedia
Ethyl N-propanethioylcarbamate
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
